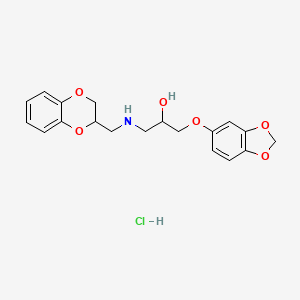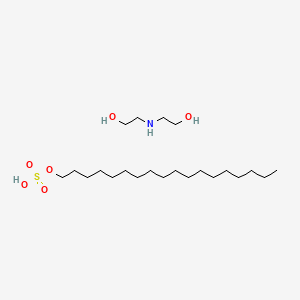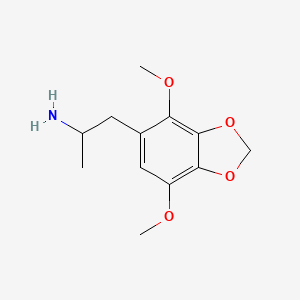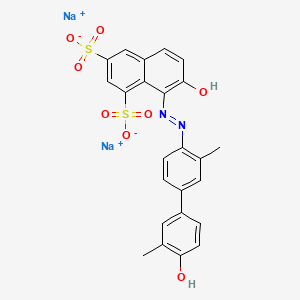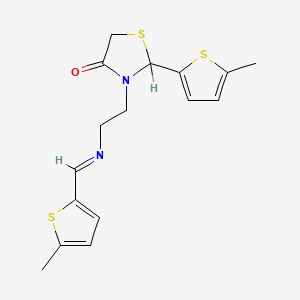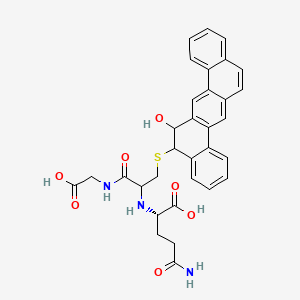
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-: is a complex organic compound with a unique structure that includes glycine, cysteine, and glutamic acid residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Nucleophiles and electrophiles: Halides, amines, and carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
科学的研究の応用
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and redox reactions.
類似化合物との比較
Similar Compounds
Similar compounds include other glycine derivatives and compounds containing cysteine and glutamic acid residues. Examples include:
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- analogs: Compounds with similar structures but different substituents.
Other glycine derivatives: Compounds such as glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-.
Uniqueness
The uniqueness of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific structure and the combination of functional groups it contains. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
4626-98-6 |
|---|---|
分子式 |
C32H31N3O7S |
分子量 |
601.7 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(6-hydroxy-5,6-dihydronaphtho[1,2-b]phenanthren-5-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O7S/c33-27(36)12-11-25(32(41)42)35-26(31(40)34-15-28(37)38)16-43-30-21-8-4-3-7-20(21)23-13-18-10-9-17-5-1-2-6-19(17)22(18)14-24(23)29(30)39/h1-10,13-14,25-26,29-30,35,39H,11-12,15-16H2,(H2,33,36)(H,34,40)(H,37,38)(H,41,42)/t25-,26?,29?,30?/m0/s1 |
InChIキー |
RBNJOPDDQAFHGK-VBUCQZHJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)



